3-Hydroxydesloratadine β-D-glucuronide is a significant metabolite of desloratadine, an antihistamine used primarily for allergic conditions. This compound is formed through glucuronidation, a phase II metabolic process that enhances the solubility and excretion of drugs. The formation of 3-hydroxydesloratadine β-D-glucuronide is facilitated by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to the hydroxyl group of 3-hydroxydesloratadine. This metabolic pathway is crucial for the pharmacokinetics of desloratadine and its metabolites.
3-Hydroxydesloratadine β-D-glucuronide is classified as a glucuronide, a type of phase II metabolite. Glucuronides are typically produced from various drugs and endogenous compounds during metabolism, making them hydrophilic and facilitating their elimination from the body. The parent compound, desloratadine, is derived from loratadine and is known for its long half-life and effectiveness in treating allergic symptoms.
The synthesis of 3-hydroxydesloratadine β-D-glucuronide occurs through enzymatic glucuronidation. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 3-hydroxydesloratadine. The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B7, which plays a critical role in drug metabolism.
In vitro studies have demonstrated that the glucuronidation of 3-hydroxydesloratadine can be analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for precise quantification and characterization of the metabolite in biological samples. The lower limit of quantification for 3-hydroxydesloratadine β-D-glucuronide has been reported to be as low as 0.025 ng/ml, showcasing the sensitivity of this analytical method .
The molecular formula for 3-hydroxydesloratadine β-D-glucuronide is C25H27ClN2O7, with a molecular weight of approximately 502.95 g/mol. The structure includes a chlorinated phenyl ring, a piperidine moiety, and multiple hydroxyl groups, which are critical for its biological activity.
The primary reaction involving 3-hydroxydesloratadine β-D-glucuronide is its formation from 3-hydroxydesloratadine via glucuronidation. This reaction is facilitated by UDP-glucuronosyltransferases, which transfer glucuronic acid to the hydroxyl group on the desloratadine metabolite.
The glucuronidation process significantly alters the pharmacokinetics of desloratadine by increasing its solubility and promoting renal excretion. The formation of this conjugate may also influence drug interactions and therapeutic efficacy.
The mechanism of action for 3-hydroxydesloratadine β-D-glucuronide primarily revolves around its role in enhancing the elimination of desloratadine from systemic circulation. By converting lipophilic compounds into hydrophilic metabolites, glucuronidation facilitates their excretion through urine or bile.
The process begins with the binding of desloratadine to UDP-glucuronosyltransferase enzymes in the liver or intestinal cells. Following this binding, glucuronic acid is transferred to form 3-hydroxydesloratadine β-D-glucuronide. This transformation not only aids in detoxification but also reduces potential toxicity associated with prolonged exposure to the parent compound.
3-Hydroxydesloratadine β-D-glucuronide serves as an important biomarker in pharmacokinetic studies assessing desloratadine metabolism. It aids researchers in understanding drug interactions and variations in metabolism among different populations. Additionally, studying this metabolite can provide insights into potential adverse effects associated with desloratadine therapy and help in developing personalized medicine approaches based on metabolic profiles.
3-Hydroxydesloratadine β-D-glucuronide is systematically named according to IUPAC conventions as (2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [9]. This precise nomenclature reflects the compound's stereochemistry and functional group arrangement. The molecular formula is C₂₅H₂₇ClN₂O₇, with a molecular weight of 502.94 g/mol for the free acid form [3] [9]. The compound exists in both free acid and sodium salt forms (C₂₅H₂₆ClN₂O₇Na), with the latter having a molecular weight of 524.93 g/mol [3].
Table 1: Key Identifiers of 3-Hydroxydesloratadine β-D-glucuronide
Identifier Type | Value |
---|---|
CAS Registry Number | 774538-89-5 |
Systematic Name | (2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Molecular Formula | C₂₅H₂₇ClN₂O₇ |
Molar Mass | 502.94 g/mol |
Common Synonyms | M13 Metabolite; 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-yl β-D-Glucopyranosiduronic Acid |
Structural characterization of 3-hydroxydesloratadine β-D-glucuronide has been achieved through advanced spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The glucuronide linkage is confirmed through ¹H-¹H COSY (correlation spectroscopy), ¹³C HSQC (heteronuclear single quantum coherence), and HMBC (heteronuclear multiple bond correlation) NMR techniques [7]. These methods establish the β-configuration of the glycosidic bond between the glucuronic acid moiety and the 3-hydroxy position of desloratadine. The anomeric proton of the glucuronic acid unit appears characteristically downfield in the ¹H NMR spectrum, typically between δ 5.0-5.5 ppm, confirming the glycosidic linkage [7].
Mass spectrometric analysis using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) reveals a characteristic [M-H]⁻ ion at m/z 501.9 for the deprotonated molecular ion (C₂₅H₂₶ClN₂O₇⁻), consistent with the molecular formula [4] [9]. Tandem MS (MS/MS) fragmentation demonstrates prominent fragment ions corresponding to the sequential loss of the glucuronic acid moiety (176 amu) followed by dehydration, providing definitive evidence of the conjugate structure [4].
Table 2: Key Spectroscopic Features of 3-Hydroxydesloratadine β-D-glucuronide
Spectroscopic Method | Key Features |
---|---|
¹H NMR | • Anomeric proton signal at δ 5.0-5.5 ppm (confirms glycosidic bond)• Aromatic proton patterns consistent with desloratadine core• Characteristic glucuronide ring protons between δ 3.0-4.0 ppm |
¹³C NMR | • Anomeric carbon resonance at δ ~100-105 ppm• Carbonyl carbon of carboxylic acid at δ ~170-175 ppm• Aromatic carbons between δ 110-160 ppm |
LC-ESI/MS | • [M-H]⁻ at m/z 501.9 (base peak)• Characteristic fragments at m/z 325.9 [M-H-176]⁻ (loss of glucuronic acid) and 307.9 [M-H-176-H₂O]⁻ |
Structurally, 3-hydroxydesloratadine β-D-glucuronide differs fundamentally from its parent compound desloratadine through two key modifications: (1) the addition of a hydroxyl group at the 3-position of the tricyclic ring system, and (2) the conjugation with β-D-glucuronic acid at this hydroxyl position [2] [9]. Desloratadine (C₁₉H₁₉ClN₂) has a molecular weight of 310.8 g/mol, while the glucuronidated metabolite is significantly larger (502.94 g/mol) and more polar due to the hydrophilic glucuronide moiety [9].
The introduction of the glucuronic acid group dramatically alters the physicochemical properties. While desloratadine is lipophilic (logP ~3.9), 3-hydroxydesloratadine β-D-glucuronide exhibits markedly increased hydrophilicity (predicted logP ~1.2) due to the multiple hydroxyl groups and carboxylic acid function in the glucuronide moiety [9]. This transformation significantly impacts biological activity: desloratadine is pharmacologically active as an H₁ histamine receptor antagonist, while the glucuronide metabolite exhibits substantially reduced affinity for histamine receptors due to its decreased membrane permeability [5].
Table 3: Structural and Property Comparison with Desloratadine
Property | Desloratadine | 3-Hydroxydesloratadine β-D-glucuronide |
---|---|---|
Molecular Formula | C₁₉H₁₉ClN₂ | C₂₅H₂₇ClN₂O₇ |
Molecular Weight | 310.8 g/mol | 502.9 g/mol |
Key Functional Groups | Piperidine, chlorinated tricyclic aromatic system | Glucuronic acid, 3-hydroxylated aromatic system, piperidine |
Polarity | Lipophilic (logP ~3.9) | Hydrophilic (logP ~1.2) |
Pharmacologic Activity | Potent H₁ antagonist (active drug) | Minimal receptor affinity (inactive metabolite) |
Biosynthesis and Metabolic Pathway
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7